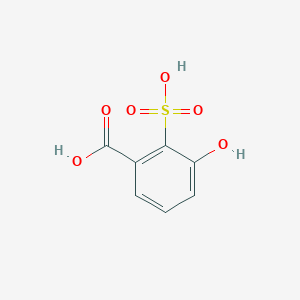

3-Hydroxy-2-sulfobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27323-36-0 |

|---|---|

Molecular Formula |

C7H6O6S |

Molecular Weight |

218.19 g/mol |

IUPAC Name |

3-hydroxy-2-sulfobenzoic acid |

InChI |

InChI=1S/C7H6O6S/c8-5-3-1-2-4(7(9)10)6(5)14(11,12)13/h1-3,8H,(H,9,10)(H,11,12,13) |

InChI Key |

YYFIZTYYGDWXAC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)S(=O)(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Preparation of 3 Hydroxy 2 Sulfobenzoic Acid

Established Synthetic Routes for 3-Hydroxy-2-sulfobenzoic Acid and Related Isomers

The primary route to this compound involves the direct sulfonation of a precursor aromatic compound. The regioselectivity of this reaction is dictated by the directing effects of the substituents on the aromatic ring.

The synthesis of this compound is achieved through the electrophilic sulfonation of 3-Hydroxybenzoic acid. In this reaction, the starting material is typically treated with a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director. Due to the powerful activating nature of the hydroxyl group, substitution is directed to the positions ortho and para to it (positions 2, 4, and 6).

This results in the formation of a mixture of positional isomers:

This compound

3-Hydroxy-4-sulfobenzoic acid

3-Hydroxy-6-sulfobenzoic acid

The reaction proceeds via the generation of a sulfur trioxide (SO₃) electrophile, which then attacks the electron-rich benzene (B151609) ring. The formation of these isomers is a direct consequence of the electronic effects of the substituents on the precursor molecule. Similarly, the sulfonation of other hydroxybenzoic acid isomers yields their corresponding sulfonic acid derivatives. For example, the sulfonation of 4-hydroxybenzoic acid predominantly yields 4-hydroxy-3-sulfobenzoic acid.

| Precursor Compound | Sulfonating Agent | Major Product(s) |

|---|---|---|

| 3-Hydroxybenzoic Acid | H₂SO₄ / SO₃ | Mixture of this compound, 3-Hydroxy-4-sulfobenzoic acid, and 3-Hydroxy-6-sulfobenzoic acid |

| 2-Hydroxybenzoic Acid (Salicylic Acid) | H₂SO₄ | 2-Hydroxy-5-sulfobenzoic acid |

| 4-Hydroxybenzoic Acid | H₂SO₄ | 4-Hydroxy-3-sulfobenzoic acid |

Optimizing the synthesis of sulfobenzoic acids involves strategies to improve yield, increase regioselectivity, and simplify purification. One common modification is the use of a dehydrating agent, such as thionyl chloride, to drive the reaction equilibrium forward, as aromatic sulfonation is a reversible process.

For substrates that are sensitive to the harsh conditions of fuming sulfuric acid, milder sulfonating agents are employed. The use of acetyl sulfate, generated in situ from sulfuric acid and acetic anhydride (B1165640), can prevent oxidation and degradation of the starting material, which is particularly relevant for activated systems like hydroxybenzoic acids.

Process optimization also extends to product isolation. For instance, an improved method for isolating m-sulfobenzoic acid involves precipitating its alkali metal salt from the sulfonation solution at temperatures below 12°C. This technique enhances the purity of the final product by minimizing contamination from other salts.

Synthesis of Key Intermediates and Anhydride Forms (e.g., o-Sulfobenzoic Anhydride)

The synthesis of related compounds and intermediates, such as o-Sulfobenzoic Anhydride, is well-documented and provides insight into the chemistry of sulfobenzoic acids. o-Sulfobenzoic Anhydride is a valuable intermediate in the synthesis of various chemical products.

A well-established laboratory procedure for its preparation involves the reaction of finely powdered acid ammonium (B1175870) o-sulfobenzoate with thionyl chloride in dry benzene. nih.gov The mixture is heated to facilitate the reaction, which generates hydrogen chloride and sulfur dioxide as gaseous byproducts. nih.gov Continuous stirring is essential during this process. nih.gov After the reaction is complete, the product is isolated by filtering the hot mixture to remove ammonium chloride, followed by crystallization from the benzene filtrate. nih.gov

Alternative synthetic routes to o-Sulfobenzoic Anhydride include:

Heating 2-sulfohalide benzoates in the presence of a Friedel-Crafts catalyst.

Oxidizing a sulfonate to yield an o-carboxybenzene sulfonate, which is then dehydrated and cyclized.

| Parameter | Description | Reference |

|---|---|---|

| Starting Material | Acid ammonium o-sulfobenzoate | nih.gov |

| Reagent | Thionyl chloride (SOCl₂) | nih.gov |

| Solvent | Dry Benzene | nih.gov |

| Reaction Condition | Gentle heating on a steam bath with continuous stirring | nih.gov |

| Isolation Method | Hot filtration followed by crystallization from the filtrate | nih.gov |

| Yield | 64–66% | nih.gov |

Advanced Purification Techniques for High-Purity Isolation

The isolation of high-purity this compound from the reaction mixture, which often contains isomeric byproducts and residual reagents, requires advanced purification techniques.

Crystallization is a fundamental technique for the purification of solid organic compounds. For sulfobenzoic acids and their derivatives, selecting an appropriate solvent system is crucial. The product should be sparingly soluble at low temperatures but highly soluble at higher temperatures in the chosen solvent.

For example, the purification of o-Sulfobenzoic Anhydride is achieved by recrystallization from dry benzene. nih.gov The crude product is dissolved in hot benzene, and upon cooling in an ice bath, the purified anhydride crystallizes out of the solution, leaving impurities behind in the mother liquor. nih.gov Another strategy involves the controlled precipitation of the product by altering the properties of the solution. The isolation of m-sulfobenzoic acid as its alkali metal salt is enhanced by adding a common ion salt (e.g., sodium chloride) at low temperatures, which reduces the solubility of the product and forces it to crystallize from the reaction mixture.

Due to the formation of positional isomers during the sulfonation of 3-Hydroxybenzoic acid, chromatographic methods are essential for their separation and the isolation of pure this compound. High-Performance Liquid Chromatography (HPLC) is a particularly effective technique for this purpose.

The separation of isomers like 3-hydroxy-2-sulfobenzoic, 3-hydroxy-4-sulfobenzoic, and 3-hydroxy-6-sulfobenzoic acids can be achieved using reverse-phase HPLC. nih.gov In this method, a nonpolar stationary phase (such as C18-silica) is used with a polar mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid additive like formic or trifluoroacetic acid to control ionization.

The isomers, despite having the same chemical formula, exhibit slight differences in polarity and spatial arrangement. These differences lead to differential interactions with the stationary phase, causing them to travel through the column at different rates and elute separately. Phenyl-based HPLC columns can also offer enhanced selectivity for separating positional isomers of aromatic compounds due to specific π-π interactions. mtc-usa.comwelch-us.com This allows for the analytical quantification of each isomer and for the preparative isolation of the high-purity this compound.

Green Chemistry Principles in Synthetic Design

The integration of green chemistry principles into the synthetic design for this compound is crucial for developing environmentally benign and sustainable manufacturing processes. Traditional methods for the sulfonation of aromatic compounds, including hydroxybenzoic acids, often rely on harsh reagents and conditions that generate significant waste. Modern approaches seek to mitigate these issues by focusing on improved atom economy, the use of safer reagents and solvents, enhanced energy efficiency, and the exploration of biocatalytic routes.

The conventional synthesis of sulfonated aromatic acids typically involves electrophilic aromatic substitution using potent sulfonating agents such as concentrated sulfuric acid or fuming sulfuric acid (oleum). researchgate.netwikipedia.org This process, while effective, is fraught with environmental and safety concerns, including the use of corrosive reagents and the generation of large volumes of acidic waste.

Atom Economy and Safer Reagents

A primary goal of green chemistry is to maximize the incorporation of all materials used in the process into the final product. Traditional sulfonation with sulfuric acid produces water as a byproduct, and the reaction is reversible, often requiring a large excess of acid to drive the equilibrium forward, leading to poor atom economy and significant waste. wikipedia.org

Greener alternatives focus on cleaner sulfonating agents and catalytic systems. The use of sulfur trioxide (SO₃) complexes, such as SO₃-pyridine, can offer a milder and more selective method for sulfonation, potentially reducing the formation of unwanted isomers and byproducts. mdpi.com Another sustainable strategy involves the use of sulfur dioxide surrogates, like thiourea (B124793) dioxide, in combination with air as a green oxidant, which presents a milder, one-step pathway to sulfonic acids. rsc.org Enzymatic sulfation, employing aryl sulfotransferases, represents a highly specific and environmentally friendly route, operating under mild aqueous conditions. mdpi.comnih.gov

Energy Efficiency and Alternative Reaction Conditions

Conventional sulfonation reactions often require high temperatures and long reaction times, contributing to high energy consumption. chemicalbook.com Microwave-assisted synthesis has emerged as a significant green chemistry tool, capable of dramatically reducing reaction times from hours to minutes, thereby lowering energy usage and often increasing product yields. researchgate.netresearchgate.net Microwave irradiation provides rapid and uniform heating, which can enhance the efficiency of sulfonation processes. consensus.app

Solvent-free reaction conditions are another cornerstone of green synthetic design. Performing reactions without a solvent, or using water as a benign alternative, eliminates the environmental and health hazards associated with volatile organic compounds (VOCs). researchgate.netmdpi.com Research into the sulfonation of similar aromatic compounds has demonstrated the feasibility of solvent-free approaches, which could be adapted for the synthesis of this compound. mdpi.com

The table below summarizes a comparative analysis of traditional versus greener approaches applicable to the sulfonation step in the synthesis of compounds like this compound.

| Parameter | Traditional Sulfonation Method | Greener Synthetic Approach |

| Sulfonating Agent | Concentrated H₂SO₄, Oleum, Chlorosulfuric acid | SO₃ complexes, Air/Thiourea dioxide, Aryl sulfotransferases mdpi.comrsc.orgnih.gov |

| Solvent | Excess sulfuric acid, Organic solvents | Water, Solvent-free conditions researchgate.netmdpi.com |

| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) researchgate.netresearchgate.net |

| Byproducts | Acidic wastewater, Unwanted isomers | Water, Recyclable catalysts, Biodegradable components |

| Safety Concerns | Highly corrosive and hazardous reagents | Milder reagents, reduced risk of runaway reactions |

Biocatalysis: The Enzymatic Approach

Derivatives and Chemical Functionalization of 3 Hydroxy 2 Sulfobenzoic Acid

Synthesis of Novel Derivatives

The synthesis of new molecules based on the 3-Hydroxy-2-sulfobenzoic acid scaffold involves a variety of chemical transformations, primarily targeting its carboxylic acid and hydroxyl functionalities, as well as the aromatic ring itself.

Esterification and Amidation Reactions for Diverse Molecular Architectures

The presence of a carboxylic acid group in this compound allows for its conversion into a wide array of ester and amide derivatives. These reactions are fundamental in organic synthesis for creating diverse molecular structures with varied applications.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. This process, known as Fischer esterification, is an equilibrium reaction. The use of an excess of the alcohol or the removal of water as it is formed can drive the reaction towards the formation of the ester. For instance, the esterification of a similar compound, p-hydroxybenzoic acid, can be carried out by refluxing with an alcohol in the presence of a catalyst like sulfuric acid rasayanjournal.co.in. The general procedure involves dissolving the hydroxybenzoic acid in the desired alcohol, adding a catalytic amount of acid, and heating the mixture. The resulting ester can then be isolated and purified.

Amidation involves the reaction of the carboxylic acid with an amine to form an amide bond. Direct reaction between a carboxylic acid and an amine is often difficult and requires high temperatures. Therefore, the carboxylic acid is typically activated first. Common methods include conversion to an acyl chloride or the use of coupling agents. For the synthesis of amides from hydroxybenzoic acids, activating agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) can be employed rasayanjournal.co.in. This method facilitates the formation of the amide bond under milder conditions.

| Derivative Type | General Reaction | Reagents and Conditions | Key Features of Derivatives |

| Esters | Carboxylic Acid + Alcohol ⇌ Ester + Water | Alcohol, Acid Catalyst (e.g., H₂SO₄), Heat | Varied polarity, solubility, and volatility depending on the alcohol used. |

| Amides | Carboxylic Acid + Amine → Amide + Water | Amine, Coupling Agent (e.g., DCC, DMAP) | Can introduce a wide range of functional groups and structural complexity. |

Introduction of Additional Functional Groups via Electrophilic Aromatic Substitution

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can significantly alter the molecule's properties. The existing hydroxyl (-OH) and sulfonic acid (-SO₃H) groups on the ring direct the position of the incoming electrophile. The hydroxyl group is an activating ortho-, para-director, while the sulfonic acid group is a deactivating meta-director. The interplay of these directing effects will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. For example, the nitration of m-hydroxybenzoic acid yields 3-hydroxy-4-nitrobenzoic acid byjus.com.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogenating agent, often in the presence of a Lewis acid catalyst. Phenols are highly activated and can undergo halogenation even without a Lewis acid google.com.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. These reactions typically employ an alkyl halide or acyl halide and a strong Lewis acid catalyst like aluminum chloride google.comyoutube.com. However, Friedel-Crafts reactions can be limited on strongly deactivated rings.

The specific conditions for these reactions would need to be optimized to achieve the desired substitution pattern on the this compound ring.

| Reaction Type | Electrophile | Typical Reagents | Potential Product Features |

| Nitration | NO₂⁺ | HNO₃, H₂SO₄ | Introduction of a strongly electron-withdrawing group. |

| Halogenation | X⁺ (e.g., Br⁺, Cl⁺) | X₂, Lewis Acid (optional for activated rings) | Modification of electronic properties and potential for further functionalization. |

| Friedel-Crafts Acylation | RCO⁺ | Acyl Halide, AlCl₃ | Introduction of a ketone functionality. |

Preparation of Nano-Structured Derivatives and Hybrid Materials

While specific research on nano-structured derivatives of this compound is not extensively documented in the provided search results, the functional groups present on the molecule make it a candidate for the synthesis of such materials. The carboxylic acid and sulfonic acid groups can act as ligands to coordinate with metal ions, forming metal-organic frameworks (MOFs) nist.gov. MOFs are crystalline materials with a porous structure, and by using functionalized ligands like this compound, the properties of the resulting MOF, such as pore size and chemical environment within the pores, can be tailored.

Furthermore, the functional groups could be used to anchor the molecule onto the surface of nanoparticles, creating functionalized nanomaterials. For instance, benzoic acid has been used to functionalize α-Fe₂O₃ nanoparticles. This surface modification can improve the dispersibility of the nanoparticles in various solvents and introduce new functionalities to the nanoparticle surface.

Structural Elucidation and Characterization of Derivatized Compounds

The successful synthesis of derivatives of this compound must be confirmed through rigorous structural elucidation and characterization. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of the synthesized derivatives. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the connectivity of atoms and the successful incorporation of new functional groups.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in the molecule. The characteristic vibrational frequencies of groups like -OH, -C=O (from the carboxylic acid, ester, or amide), and -SO₃H can confirm the starting material's functional groups and the introduction of new ones.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of the synthesized compound, confirming the addition of the desired functional groups. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in determining the elemental composition rasayanjournal.co.in.

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray diffraction can provide the unambiguous three-dimensional structure of the molecule, confirming the stereochemistry and spatial arrangement of the atoms.

| Technique | Information Obtained |

| ¹H and ¹³C NMR | Carbon-hydrogen framework, connectivity, and chemical environment of atoms. |

| IR Spectroscopy | Presence and identification of functional groups. |

| Mass Spectrometry | Molecular weight and elemental composition. |

| X-ray Crystallography | Three-dimensional molecular structure. |

Modulation of Chemical and Physical Properties through Derivatization

The chemical functionalization of this compound leads to a significant modulation of its chemical and physical properties.

Solubility: Esterification and amidation can alter the polarity of the molecule, thereby changing its solubility in various solvents. For example, converting the polar carboxylic acid and hydroxyl groups to less polar esters or amides can increase solubility in organic solvents.

Acidity: The introduction of electron-withdrawing or electron-donating groups through electrophilic aromatic substitution can influence the acidity of the carboxylic acid and phenolic hydroxyl groups. For instance, the introduction of a nitro group would be expected to increase the acidity of both protons.

Reactivity: The newly introduced functional groups provide new sites for further chemical reactions, expanding the synthetic utility of the this compound scaffold.

Spectroscopic Properties: Changes in the electronic structure of the molecule upon derivatization will be reflected in its UV-Vis and fluorescence spectra. The introduction of chromophores and auxochromes can shift the absorption and emission maxima.

Rheological Properties: For polymeric or nano-structured materials derived from this compound, the degree and type of functionalization can significantly impact their rheological properties in solution or as melts.

Complexation Chemistry and Coordination Studies with Metal Ions

Ligand Characteristics of 3-Hydroxy-2-sulfobenzoic Acid

The effectiveness of this compound as a ligand is governed by its inherent chemical properties, including the acidity of its functional groups and its conformational arrangement, which is significantly influenced by internal hydrogen bonding.

This compound possesses three ionizable protons corresponding to the sulfonic acid (-SO₃H), carboxylic acid (-COOH), and phenolic hydroxyl (-OH) groups. The acidity, or the tendency to donate a proton in solution, varies significantly among these groups. The determination of the acidity constants (pKa values) is fundamental to predicting which species of the ligand will be present at a given pH and, consequently, how it will interact with metal ions.

The expected order of deprotonation is based on the inherent acidity of these functional groups:

Sulfonic Acid Group (-SO₃H): This is a very strong acid group, and its proton is the first to dissociate. The pKa value for the sulfonic acid proton is typically low, often less than 1.

Carboxylic Acid Group (-COOH): This group is moderately acidic. Its pKa is influenced by the presence of the other electron-withdrawing groups on the ring. For comparison, the pKa of the similar 2-hydroxybenzoic acid is approximately 2.97.

Phenolic Hydroxyl Group (-OH): This is the weakest acid group, and its proton dissociates at a much higher pH. The pKa for this group is generally in the range of 9-12, depending on the molecular structure.

These protonation equilibria can be represented as follows, where the ligand is abbreviated as H₃L:

H₃L ⇌ H₂L⁻ + H⁺ (pKa₁) H₂L⁻ ⇌ HL²⁻ + H⁺ (pKa₂) HL²⁻ ⇌ L³⁻ + H⁺ (pKa₃)

Potentiometric titration is a common and reliable method used to experimentally determine these constants.

The specific arrangement of the functional groups in this compound, particularly the hydroxyl and sulfonic acid groups at the 3- and 2-positions, respectively, allows for the formation of a stable intramolecular hydrogen bond. This internal hydrogen bond forms between the hydrogen of the hydroxyl group and an oxygen atom of the adjacent sulfonate group.

This interaction has a significant impact on the ligand's conformation, effectively "pre-organizing" the molecule into a structure that is highly favorable for chelation. By holding the donor oxygen atoms in a fixed, favorable orientation, the entropic penalty for complexation with a metal ion is reduced. This pre-organization enhances the stability of the resulting metal complex. When the ligand binds to a metal ion, the intramolecular hydrogen bond is typically replaced by coordination bonds to the metal, forming a stable six-membered chelate ring involving the phenolic and carboxylic oxygens. Tautomerism is not considered a significant factor in the chelation behavior of this compound; the dominant influence is the conformational rigidity imposed by the intramolecular hydrogen bond.

Formation and Characterization of Metal Complexes

This compound forms stable complexes with a variety of metal ions. The characterization of these complexes involves determining their stoichiometry, the specific atoms involved in bonding, their stability, and their behavior in solution.

The ligand possesses multiple potential donor atoms—the oxygen atoms of the hydroxyl, carboxyl, and sulfonic acid groups. The most common coordination mode involves the formation of a chelate ring with a metal ion.

Primary Binding Site: The primary and most stable coordination involves the deprotonated phenolic oxygen and one of the deprotonated carboxylate oxygens. This forms a highly stable six-membered ring with the metal ion, a favored configuration in coordination chemistry.

Role of the Sulfonic Acid Group: The sulfonate group is a weaker coordinating group compared to the carboxylate and phenolate groups. While it may coordinate to certain metal ions, its primary role is often to enhance the water solubility of both the free ligand and its metal complexes. Its involvement in coordination depends on the specific metal ion, the pH of the solution, and the stoichiometry of the complex.

Therefore, this compound typically functions as a bidentate ligand, binding through the hydroxyl and carboxylate groups.

The stability of a metal complex in solution is quantified by its stability constant (log K) or formation constant (log β). derpharmachemica.com A higher value indicates a stronger interaction between the metal and the ligand and thus a more stable complex. These constants are crucial for predicting which complex will form in a system containing multiple metals and ligands.

Table 1: Stepwise Stability Constants (log K) for Metal Complexes with 5-Sulfosalicylic Acid

| Metal Ion | log K₁ | log K₂ | log K₃ |

|---|---|---|---|

| Al(III) | 13.20 | 9.63 | 6.06 |

| Cu(II) | 9.52 | 6.93 | - |

| Be(II) | 11.46 | 8.62 | - |

| U(VI) | 11.14 | 8.06 | - |

| Ni(II) | 6.90 | 4.85 | - |

| Co(II) | 6.55 | 4.60 | - |

Data sourced from studies on 5-Sulfosalicylic acid and intended for illustrative purposes. osti.govosti.gov

Thermodynamic parameters such as the change in Gibbs Free Energy (ΔG), Enthalpy (ΔH), and Entropy (ΔS) provide deeper insight into the complexation process.

Complexation with ligands like this compound is typically spontaneous (negative ΔG), driven by both favorable enthalpy and entropy changes. fortunejournals.com

The species of a metal complex that exists in solution is highly dependent on the pH. A speciation diagram, which plots the relative concentration of each species as a function of pH, can be constructed using the ligand's pKa values and the complex stability constants. derpharmachemica.comderpharmachemica.com

For a divalent metal ion (M²⁺) and this compound (H₃L), the following dynamic equilibria can be expected:

At very low pH (pH < 2): The ligand exists primarily in its fully protonated form (H₃L). Complexation is minimal due to competition from protons for the ligand's binding sites.

In acidic to neutral pH (pH 3-7): As the carboxylic acid group deprotonates (to H₂L⁻), the formation of 1:1 complexes (ML) begins.

In neutral to alkaline pH (pH > 7): The phenolic hydroxyl group deprotonates (to HL²⁻), leading to the formation of more stable chelate complexes. Depending on the metal-to-ligand ratio, 1:2 complexes (ML₂⁴⁻) may also form.

At very high pH: The formation of hydroxo species, where hydroxide ions also coordinate to the metal (e.g., M(OH)L²⁻), can occur.

Understanding this pH-dependent behavior is critical for controlling the formation of specific metal complexes in practical applications.

Interactions with Diverse Metal Ions (e.g., Transition Metals, Lanthanides, Alkali Metals)

The presence of carboxylate, hydroxyl, and sulfonate moieties allows this compound to act as a multidentate ligand, forming stable complexes with a wide array of metal ions. The coordination mode is highly dependent on the metal ion's nature, the pH of the solution, and the presence of other auxiliary ligands.

Transition Metals: Research on related aromatic acids demonstrates significant interaction with transition metals. For instance, studies on hydroxybenzoic acid isomers show the formation of coordination polymers and metal-organic frameworks (MOFs) with metals like cobalt(II) and manganese(II). rsc.orgnih.gov In these structures, the carboxylate group typically bridges metal centers, while the hydroxyl group can also participate in coordination, leading to robust, multidimensional networks. rsc.orgnih.gov The sulfonate group, with its potential for coordination and its ability to engage in hydrogen bonding, adds another layer of complexity and stability to the resulting complexes. The coordination of hydrogen peroxide with late-transition-metal sulfonamido complexes has also been observed, indicating the capacity of related ligand systems to interact with various molecules. nih.gov

Lanthanides: Lanthanide ions are known for their high coordination numbers and oxophilic nature, making them excellent candidates for complexation with oxygen-donating ligands like this compound. Studies on the isomer 2-hydroxy-5-sulfobenzoic acid, also known as 5-sulfosalicylic acid (SSA), show that it readily forms complexes with lanthanide ions such as Lanthanum(III) and Europium(III). researchgate.net In many cases, SSA acts as a bidentate ligand, coordinating through its oxygen atoms. researchgate.net Often, an auxiliary N-donor ligand, such as 1,10-phenanthroline, is used to satisfy the coordination sphere of the lanthanide ion, resulting in stable mixed-ligand complexes. researchgate.net Aromatic carboxylic acids are frequently selected to sensitize the luminescence of lanthanide ions because their delocalized π-electron systems act as effective chromophores. doi.org

Alkali Metals: Alkali metal ions can also form coordination compounds and ionic solids with related hydroxybenzoic acids. unimelb.edu.au Research on 4-hydroxybenzoic acid has shown the formation of layered structures with lithium, sodium, and potassium. unimelb.edu.aunih.gov In these compounds, the interaction is primarily ionic, with the metal ions coordinated by the oxygen atoms of the carboxylate and hydroxyl groups. These interactions lead to the formation of hydrophilic layers composed of metal-oxygen polyhedra, which are separated by hydrophobic layers formed by the aromatic rings of the organic ligands. unimelb.edu.aunih.gov Hydrogen bonding plays a crucial role in stabilizing these structures. unimelb.edu.au

| Metal Class | Interacting Ligand (Isomer/Related) | Observed Interaction/Complex Type | Key Features |

| Transition Metals | p-hydroxybenzoic acid | 3D Metal-Organic Frameworks (MOFs) with Co(II), Mn(II) | Carboxylate and phenolate bridging of metal ions. rsc.orgnih.gov |

| Lanthanides | 2-hydroxy-5-sulfobenzoic acid | Mixed-ligand complexes with La(III), Eu(III), Th(IV) | Bidentate coordination via oxygen atoms; often includes auxiliary ligands like 1,10-phenanthroline. researchgate.net |

| Alkali Metals | 4-hydroxybenzoic acid | Layered coordination polymers with Li+, Na+, K+ | Formation of hydrophilic metal-oxygen layers separated by hydrophobic aromatic regions. unimelb.edu.aunih.gov |

Solid-State Coordination Architectures

The ability of this compound to participate in various non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in the construction of ordered solid-state architectures.

Supramolecular Assembly Driven by Intermolecular Interactions

Supramolecular assembly relies on non-covalent forces to organize molecules into well-defined, higher-order structures. The functional groups of this compound—carboxyl, hydroxyl, and sulfo—are all potent donors and acceptors for hydrogen bonds. This facilitates the formation of extensive hydrogen-bonding networks (e.g., O–H···O), which are fundamental to the self-assembly process. rsc.org

Formation of Layered Structures and Metal-Organic Frameworks

When combined with metal ions, this compound is expected to be an effective building block for creating crystalline materials like layered coordination polymers and porous Metal-Organic Frameworks (MOFs). mdpi.comwpi.edu

Layered Structures: As observed with the alkali metal salts of 4-hydroxybenzoic acid, the ligand can facilitate the formation of layered materials. unimelb.edu.au A common structural motif involves hydrophilic layers where metal cations are coordinated by the oxygen atoms of the carboxylate, hydroxyl, and potentially sulfonate groups, as well as water molecules. These layers are separated by the hydrophobic aromatic portions of the organic molecules, creating a well-defined, alternating lamellar structure. unimelb.edu.aunih.gov

Metal-Organic Frameworks (MOFs): MOFs are porous crystalline materials constructed from metal nodes linked by organic ligands. The geometry of this compound, with its multiple connecting points, makes it a candidate for synthesizing MOFs. Research on the related p-hydroxybenzoic acid has led to the creation of three-dimensional MOFs with transition metals like cobalt and manganese. nih.govresearchgate.net In these frameworks, the acid ligand bridges metal centers, creating extended networks with channels and pores. nih.gov The specific topology and properties of such MOFs, including surface area and porosity, are determined by the coordination geometry of the metal ion and the connectivity of the organic linker. mdpi.com

Spectroscopic and Advanced Analytical Investigations

Thermal Analysis for Stability and Decomposition Studies

Thermal analysis techniques are pivotal in characterizing the stability and decomposition behavior of chemical compounds. For 3-Hydroxy-2-sulfobenzoic acid, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical data regarding its thermal degradation profile, phase transitions, and energetic properties.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is instrumental in determining the thermal stability and decomposition pathway of this compound.

The thermal decomposition of analogous compounds, such as other hydroxybenzoic acid derivatives, often occurs in distinct stages. For instance, the analysis of gallic acid (3,4,5-trihydroxybenzoic acid) revealed a multi-step degradation process beginning with dehydration, followed by the decomposition of the organic structure at higher temperatures upm.edu.my. Similarly, the thermal breakdown of benzoic acid has been observed to yield primary products of carbon dioxide and benzene (B151609) researchgate.net.

For this compound, a plausible degradation profile would likely involve initial water loss if the compound is in a hydrated form, followed by the sequential loss of its functional groups. The sulfonic acid and carboxylic acid moieties are expected to decompose at elevated temperatures, leading to the evolution of sulfur dioxide and carbon dioxide, respectively.

A hypothetical TGA thermogram for this compound might exhibit the following stages:

Stage 1: Dehydration. A mass loss corresponding to the removal of water molecules, typically occurring below 150°C.

Stage 2: Desulfonation. The cleavage of the C-S bond, leading to the release of sulfur dioxide (SO₂), which would likely occur in the range of 200-300°C.

Stage 3: Decarboxylation. The removal of the carboxyl group as carbon dioxide (CO₂), generally happening at temperatures above 300°C.

Stage 4: Aromatic Ring Decomposition. The final breakdown of the remaining aromatic structure at significantly higher temperatures, often above 400°C, leaving a carbonaceous residue.

The precise temperatures and mass loss percentages for each stage are dependent on experimental conditions such as the heating rate.

Table 1: Hypothetical TGA Data for this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Evolved Species |

| Dehydration | 100 - 150 | ~8% (for a monohydrate) | H₂O |

| Desulfonation | 220 - 310 | ~29% | SO₂ |

| Decarboxylation | 310 - 400 | ~20% | CO₂ |

| Ring Fragmentation | > 400 | Variable | Aromatic Fragments |

Differential Scanning Calorimetry (DSC) for Phase Transitions and Energetics

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC is used to study thermal transitions such as melting, crystallization, and glass transitions.

For this compound, a DSC analysis would be expected to reveal an endothermic peak corresponding to its melting point. The sharpness and temperature of this peak can also provide an indication of the compound's purity. Studies on similar molecules, like salicylic acid, have utilized DSC to investigate melting behavior and interactions with other substances americanlaboratory.com. The thermal behavior of gallic acid, another hydroxybenzoic acid derivative, shows both endothermic peaks for dehydration and decomposition, as well as exothermic peaks related to oxidation processes upm.edu.my.

A typical DSC curve for this compound would likely display:

An initial broad endotherm at lower temperatures if the sample is hydrated, corresponding to the heat of dehydration.

A sharp endothermic peak at a higher temperature, indicating the melting point of the compound. The enthalpy of fusion (ΔHfus) can be calculated from the area of this peak.

At even higher temperatures, complex endothermic or exothermic events may be observed, corresponding to the decomposition processes identified by TGA. The nature of these peaks (endothermic or exothermic) provides insight into the energetics of the decomposition reactions.

The Flynn-Wall-Ozawa method can be applied to DSC data obtained at different heating rates to determine the activation energy of the decomposition process, which for gallic acid was found to be 150.31 kJ·mol-1 upm.edu.my.

Table 2: Expected DSC Thermal Events for this compound

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |

| Dehydration | ~100 | ~120 | Endothermic |

| Melting | >150 | Dependent on purity | Endothermic (ΔHfus) |

| Decomposition | >220 | Multiple peaks | Endothermic/Exothermic |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for the analysis of non-volatile compounds like this compound.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound and for separating it from potential impurities, such as isomers or starting materials from its synthesis.

The analysis of related compounds, including various benzoic and sulfobenzoic acids, is commonly performed using reversed-phase HPLC thermofisher.commcmaster.ca. In this mode, a nonpolar stationary phase (typically C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, a reversed-phase HPLC method would be suitable. The mobile phase would likely consist of an aqueous component, often buffered to a low pH to suppress the ionization of the carboxylic and sulfonic acid groups, and an organic modifier like acetonitrile (B52724) or methanol. The acidic mobile phase ensures that the compound is in its neutral form, leading to better retention and peak shape on a C18 column. UV detection is typically employed for aromatic compounds, with the detection wavelength set to an absorbance maximum of the analyte.

A validated HPLC method for 2,4,6-Trifluorobenzoic acid utilized a Zorbax SB-Aq C18 column with a gradient elution of a buffered aqueous solution and an organic mixture, with detection at 205 nm ekb.eg. Similarly, HPLC methods have been developed for the analysis of various hydroxybenzoic acids, often employing a reversed-phase column with an acidified methanol/water mobile phase vu.edu.au.

Table 3: Representative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 95% A to 50% A over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Under these conditions, this compound would have a characteristic retention time. The presence of impurities would be indicated by additional peaks in the chromatogram. The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 3-Hydroxy-2-sulfobenzoic acid, DFT calculations can elucidate its reactivity and kinetic stability through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity; a smaller gap generally implies higher reactivity.

Global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity, can be derived from the energies of the HOMO and LUMO. These descriptors include chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). A higher chemical hardness suggests lower reactivity and greater stability. The molecular electrostatic potential (MEP) map is another valuable tool derived from DFT calculations, which visualizes the charge distribution on the molecule and helps predict sites for electrophilic and nucleophilic attack. In the MEP map, regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (blue shades) are prone to nucleophilic attack.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -1.8 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 eV | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | 2.35 eV | Measure of resistance to change in electron distribution. |

| Chemical Potential (µ) | -4.15 eV | Represents the escaping tendency of electrons from an equilibrium system. |

| Electrophilicity Index (ω) | 3.67 eV | Quantifies the global electrophilic nature of a molecule. |

Molecular Dynamics Simulations for Solution Behavior and Intermolecular Interactions

Key insights can be gained by analyzing the radial distribution functions (RDFs), which describe how the density of surrounding atoms varies as a function of distance from a central atom. For instance, the RDFs of water oxygen atoms around the sulfonate, carboxyl, and hydroxyl groups of this compound can quantify the extent and geometry of hydration shells. Furthermore, MD simulations can elucidate the dynamics of these interactions, such as the average lifetime of hydrogen bonds between the solute and solvent molecules. This information is vital for understanding the compound's solubility, stability, and reactivity in a solution environment. Studies on similar dihydroxybenzoic acids have shown that the extent of intramolecular bonding and hydrogen bonding with the solvent significantly impacts their behavior in solution. nih.gov

Quantum Chemical Modeling of Proton Transfer Mechanisms and Acid Strengths

Quantum chemical modeling is instrumental in predicting the acid dissociation constants (pKa) of polyprotic acids like this compound, which has three acidic protons associated with the sulfonic acid, carboxylic acid, and hydroxyl groups. The pKa values determine the charge state of the molecule at a given pH and are fundamental to its chemical and biological activity.

Theoretical pKa calculations are often performed using thermodynamic cycles in conjunction with quantum mechanical methods, such as DFT, and a continuum solvation model to account for the effect of the solvent. These calculations determine the free energy change associated with the deprotonation of each acidic group. The sulfonic acid group is expected to be the most acidic, with a pKa value typically below 1, making it a strong acid. The carboxylic acid group will have a pKa in the range of 2-4, while the phenolic hydroxyl group will be the least acidic, with a pKa around 8-10. The precise values are influenced by the electronic effects of the other substituents on the aromatic ring. For instance, the electron-withdrawing nature of the sulfonate group will increase the acidity of the carboxylic acid and hydroxyl groups.

| Acidic Group | Estimated pKa Range | Notes |

|---|---|---|

| Sulfonic Acid (-SO3H) | < 1 | Strongly acidic due to high stabilization of the conjugate base. |

| Carboxylic Acid (-COOH) | 2 - 4 | Acidity enhanced by the electron-withdrawing sulfonate group. |

| Hydroxyl (-OH) | 8 - 10 | Weakly acidic, influenced by both the carboxylate and sulfonate groups. |

Conformational Analysis and Prediction of Spectroscopic Properties

The conformational landscape of this compound is determined by the rotational freedom around the C-C bond connecting the carboxylic acid to the benzene (B151609) ring and the C-S bond of the sulfonic acid group. Quantum chemical calculations can be used to map the potential energy surface as a function of these dihedral angles to identify the most stable conformers. For substituted benzoic acids, the planarity of the carboxylic acid group with respect to the aromatic ring is a key factor, with the cis and trans arrangements (referring to the orientation of the acidic proton of the carboxyl group relative to the C-C bond) having different energies. mdpi.comresearchgate.net The presence of bulky ortho substituents like the sulfonic acid group can lead to non-planar ground state geometries. mdpi.comresearchgate.net

Theoretical calculations are also invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. Vibrational frequencies from Infrared (IR) and Raman spectroscopy can be calculated using DFT, and these theoretical spectra can aid in the assignment of experimental bands. jocpr.com Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (1H and 13C) can be computed to assist in the interpretation of experimental NMR spectra. chemicalbook.comdergipark.org.tr The prediction of electronic transitions using Time-Dependent DFT (TD-DFT) allows for the simulation of UV-Vis absorption spectra.

Theoretical Prediction of Metal-Ligand Binding Affinities and Complex Stabilities

This compound is an excellent chelating agent due to the presence of multiple donor atoms (oxygens of the carboxylate, sulfonate, and hydroxyl groups). Theoretical methods, particularly DFT, can be employed to predict the binding affinities of this ligand with various metal ions and the stability of the resulting complexes. nih.govrsc.org These calculations typically involve optimizing the geometry of the metal-ligand complex and calculating the binding energy, which is the energy difference between the complex and the sum of the energies of the free metal ion and the ligand.

The binding affinity is influenced by several factors, including the charge and size of the metal ion, the nature of the coordinating atoms of the ligand, and the geometry of the complex. nih.gov For this compound, different coordination modes are possible depending on the metal ion and the pH of the solution (which determines the protonation state of the ligand). Theoretical studies can explore these different binding modes to identify the most stable complex. Such computational investigations are particularly valuable in the study of lanthanide complexes, where the coordination chemistry can be complex. researchgate.net

| Metal Ion (Example) | Calculated Binding Energy (Illustrative) | Likely Coordination Sites |

|---|---|---|

| Fe(III) | -150 kcal/mol | Carboxylate and hydroxyl oxygens |

| Cu(II) | -120 kcal/mol | Carboxylate and hydroxyl oxygens |

| Gd(III) | -180 kcal/mol | Carboxylate, hydroxyl, and sulfonate oxygens |

Catalytic Applications

Organocatalytic Properties of 3-Hydroxy-2-sulfobenzoic Acid

As an organocatalyst, this compound offers an alternative to metal-based catalysts, aligning with the principles of green chemistry by providing a cheaper, more stable, and less toxic option.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This compound has proven to be an effective catalyst for such reactions.

One notable application is in the Biginelli reaction, a one-pot synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). nih.govjmchemsci.com These DHPMs are of significant interest due to their wide range of pharmacological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties. nih.govgoogle.com The acidic nature of this compound facilitates the condensation steps involved in the Biginelli reaction, leading to good yields of the desired products. nih.gov

The catalytic activity of sulfonic acid derivatives in MCRs is a subject of ongoing research, with various organocatalysts being developed to improve reaction efficiency and product diversity. scielo.brresearchgate.net

A significant advantage of using this compound as a catalyst is its effectiveness under environmentally benign reaction conditions. It has been successfully employed in solvent-free reactions, which minimizes the use of hazardous organic solvents. For instance, its isomer, 2-hydroxy-5-sulfobenzoic acid, has been shown to catalyze the one-pot condensation of 2-naphthol (B1666908) with various aldehydes under solvent-free conditions to produce 14H-dibenzo[a,j]xanthenes in good to high yields. researchgate.net This approach is not only environmentally friendly but also cost-effective. researchgate.net

Furthermore, the high water solubility imparted by the sulfonic acid group makes it suitable for reactions in aqueous media. 2-Hydroxy-5-sulfobenzoic acid has been used as a catalyst for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones under aqueous conditions at room temperature. researchgate.net The ability to perform reactions in water is highly desirable from a green chemistry perspective.

The recyclability and reusability of a catalyst are crucial factors for its practical and industrial application. Research on sulfonic acid-based organocatalysts has demonstrated their potential for recovery and reuse. researchgate.net For example, 2-hydroxy-5-sulfobenzoic acid has been shown to be recoverable and reusable in the synthesis of 1-amidoalkyl-2-naphthols and 3,4-disubstituted isoxazol-5(4H)-ones. researchgate.net This reusability contributes to the economic viability and sustainability of the catalytic process.

Role as a Ligand or Additive in Metal-Mediated Catalysis

In addition to its role as a primary catalyst, this compound and its derivatives can also function as ligands or additives in metal-mediated catalytic systems, influencing reaction rates and selectivity.

The functional groups of this compound can coordinate with metal ions, forming complexes that exhibit enhanced catalytic activity. The sulfonic acid and carboxylic acid moieties can act as anchoring groups, binding the metal center and influencing its electronic and steric properties. This can lead to an increase in both the rate and selectivity of the catalyzed reaction.

For example, amides derived from chiral 1,2-diamines and 2-sulfobenzoic acid have been developed as catalysts for the asymmetric addition of 4-hydroxycoumarin (B602359) to α,β-unsaturated ketones. beilstein-journals.org The alkali-metal salts of these catalysts form chelates that activate the enones for nucleophilic attack, resulting in high yields and enantioselectivities. beilstein-journals.org The conformation of the 2-sulfobenzoic moiety plays a crucial role in the catalytic cycle. beilstein-journals.org

Derivatives of 2-sulfobenzoic acid have also been used to synthesize phosphinoferrocene (B6310582) amidosulfonate ligands for palladium-catalyzed cross-coupling reactions. acs.org These ligands facilitate the coupling of acyl chlorides with arylboronic acids in aqueous media, demonstrating good catalytic performance. acs.org

Metal complexes incorporating sulfobenzoate ligands have shown promise in catalytic oxidation reactions. For instance, nickel(II) complexes with 3-sulfobenzoate and chelating amine ligands have been synthesized and characterized. rsc.org These complexes have been investigated as catalysts for the oxidation of methyl phenyl sulfide, with one particular complex demonstrating superior catalytic activity attributed to its 3-D host-guest supramolecular assembly. rsc.org

The broader field of metal-catalyzed oxidation often utilizes ligands to tune the reactivity of the metal center. While direct applications of this compound in this specific context are less documented in the provided search results, the principles of ligand-accelerated catalysis suggest its potential in this area. For example, Fenton's reagent, an iron-based system, is a well-known method for oxidizing phenolic compounds like p-hydroxybenzoic acid. nih.gov The coordination of ligands to the iron center can modulate the reactivity of the system.

Interactive Data Table: of Sulfobenzoic Acid Derivatives

Potential in Asymmetric Catalysis through Chiral Derivatives

A comprehensive review of scientific literature reveals a notable absence of published research specifically detailing the synthesis of chiral derivatives of this compound and their subsequent application in the field of asymmetric catalysis. While the development of novel chiral ligands and catalysts is a significant area of chemical research, it appears that this compound has not yet been explored as a foundational scaffold for such endeavors.

The principles of asymmetric catalysis rely on the use of chiral molecules to influence the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over another. These chiral influencers, which can be catalysts or ligands that coordinate to a metal catalyst, are often synthesized from readily available starting materials that possess inherent chirality or can be modified to incorporate chiral elements.

Despite the presence of functional groups in this compound—namely the hydroxyl, sulfonic acid, and carboxylic acid groups—that could theoretically be amenable to chemical modification for the introduction of chirality, no studies have been reported that investigate this potential. Consequently, there are no research findings, experimental data, or established methodologies concerning the use of its derivatives in asymmetric transformations.

Therefore, a discussion on the potential of chiral derivatives of this compound in asymmetric catalysis would be entirely speculative at this time. The generation of a scientifically accurate and informative section, complete with data tables and detailed research findings, is not possible due to the lack of primary literature on this specific topic. Future research may explore this avenue, but as of now, it remains an uninvestigated area within the domain of catalytic chemistry.

Electrochemical Behavior and Applications

Investigation of Redox Properties and Electron Transfer Characteristics

The redox properties of 3-Hydroxy-2-sulfobenzoic acid are primarily dictated by the oxidation of the phenolic hydroxyl group. The electron-withdrawing nature of both the carboxylic acid and sulfonic acid groups makes the benzene (B151609) ring electron-deficient, which in turn makes the oxidation of the hydroxyl group more difficult compared to phenol (B47542) itself. This means a higher positive potential would be required for its oxidation.

The electron transfer process for similar phenolic compounds, like 2,3-dihydroxybenzoic acid, has been shown to involve the oxidation of the hydroxyl group to a semiquinone radical, followed by further oxidation to a quinone at the electrode surface. nih.gov For this compound, a similar irreversible oxidation process is expected. The initial step would likely be a one-electron transfer from the hydroxyl group. The stability of the resulting radical and the subsequent reaction pathways would be influenced by the presence and position of the other functional groups.

The general mechanism for the electrochemical oxidation of a hydroxybenzoic acid involves the loss of an electron and a proton from the hydroxyl group. The presence of the sulfonic acid group, a strong electron-withdrawing group, is expected to increase the oxidation potential.

Table 1: Expected Influence of Functional Groups on Redox Properties

| Functional Group | Position | Electronic Effect | Expected Impact on Oxidation Potential |

| Hydroxyl (-OH) | 3 | Electron-donating (resonance), Electron-withdrawing (inductive) | Site of oxidation |

| Sulfonic Acid (-SO₃H) | 2 | Strongly electron-withdrawing | Increases oxidation potential |

| Carboxylic Acid (-COOH) | 1 | Electron-withdrawing | Increases oxidation potential |

Voltammetric Studies (e.g., Cyclic Voltammetry)

Voltammetric techniques, particularly cyclic voltammetry (CV), are powerful tools for studying the electrochemical behavior of compounds like this compound. In a typical CV experiment, the potential is swept linearly to a set value and then reversed. The resulting current is plotted against the potential, providing information about the redox processes.

For related compounds such as sulfosalicylic acid (SSA), voltammetric studies have been conducted. For instance, the electrochemical behavior of the Ce³⁺/Ce⁴⁺ redox couple was significantly affected by the presence of SSA, which led to an increase in peak current and a decrease in peak potential separation, indicating improved kinetics of the electrode reaction. scientific.net While this study focuses on the effect of SSA on another redox couple, it demonstrates the electrochemical activity of the molecule.

Studies on the direct oxidation of hydroxybenzoic acid isomers show that the process is generally irreversible. nih.gov The oxidation peak potential and current are typically dependent on factors such as the pH of the supporting electrolyte and the scan rate. For this compound, a single irreversible oxidation peak corresponding to the oxidation of the hydroxyl group would be expected in the anodic scan of a cyclic voltammogram, with no corresponding reduction peak in the reverse scan. The peak current would likely be proportional to the concentration of the analyte and the square root of the scan rate, indicating a diffusion-controlled process.

Development of Electrochemical Sensors and Detection Methodologies

Hydroxybenzoic acids can be electropolymerized to form thin films on electrode surfaces. nih.govscispace.com These polymeric films, possessing carboxyl and hydroxyl groups, can serve as effective platforms for the development of electrochemical sensors. The functional groups can participate in hydrogen bonding and electrostatic interactions, enhancing the binding and detection of target analytes.

For example, polymers derived from hydroxybenzoic acid isomers have been used to create biosensors for detecting pesticides. scispace.com Similarly, electropolymerized vanillic acid has been utilized for the simultaneous determination of ascorbic acid, dopamine, and uric acid. nih.gov These examples suggest that a polymer film of this compound, with its additional sulfonic acid groups, could be a promising material for sensor applications. The negatively charged sulfonate groups could be particularly useful for the selective detection of cationic species through electrostatic interactions.

The development of such a sensor would involve the electropolymerization of this compound onto a suitable electrode (like glassy carbon) via cyclic voltammetry. The modified electrode could then be used for the quantitative analysis of a target analyte using techniques like differential pulse voltammetry or square wave voltammetry, which offer high sensitivity and low detection limits.

Applications in Conducting Polymers as Doping Agents

Conducting polymers such as polyaniline (PANI) and poly(3,4-ethylenedioxythiophene) (PEDOT) require a "doping" process to become electrically conductive. This involves the introduction of counter-ions to balance the charge created on the polymer backbone during oxidation. Sulfonic acids are commonly used as doping agents for this purpose. tandfonline.comfrontiersin.org

The sulfonic acid group (-SO₃H) can protonate the polymer chain, and the resulting sulfonate anion (R-SO₃⁻) acts as the counter-ion (dopant). This process introduces charge carriers and facilitates charge transport along the polymer chain, thereby increasing its electrical conductivity. The effectiveness of the doping process depends on several factors, including the size of the dopant anion and the degree of sulfonation. mdpi.com

Organic molecules with sulfonic acid groups, such as p-toluenesulfonic acid and dodecylbenzenesulfonic acid, have been shown to significantly improve the conductivity and processability of polyaniline. frontiersin.org It is therefore plausible that this compound could serve as an effective dopant for conducting polymers. The presence of three functional groups might also impart other desirable properties, such as improved solubility or specific interactions with the polymer or solvent.

Table 2: Examples of Sulfonic Acids as Doping Agents for Conducting Polymers

| Conducting Polymer | Doping Agent | Resulting Conductivity |

| Polyaniline | p-Toluenesulfonic acid | High |

| Polyaniline | Camphorsulfonic acid | High |

| PEDOT | Polystyrene sulfonate (PSS) | High |

| Poly(3,5-dichloroaniline) | 1-Naphthalene sulfonic acid | Significantly increased |

| Poly(3,5-dichloroaniline) | 1,5-Naphthalene disulfonic acid | Significantly increased |

Proton Conductivity Studies in Solid State

Sulfonated aromatic polymers are extensively studied for their potential use as proton exchange membranes (PEMs) in fuel cells. lidsen.com The efficiency of a PEM is largely determined by its proton conductivity. The sulfonic acid group is the key functional moiety that facilitates proton transport.

The mechanism of proton conduction in these materials is generally understood to occur via two primary pathways:

Grotthuss mechanism: Protons hop between adjacent sulfonic acid groups through a network of hydrogen bonds.

Vehicle mechanism: Protons are transported in the form of hydronium ions (e.g., H₃O⁺, H₅O₂⁺) through water channels within the polymer matrix.

The presence of sulfonic acid groups on an aromatic backbone, as in this compound, is the fundamental requirement for proton conductivity. These groups can establish extensive hydrogen-bond networks with water molecules, facilitating proton hopping. lidsen.com Studies on sulfonated aromatic polymers like sulfonated polyether ether ketone (sPEEK) have shown that increasing the degree of sulfonation (i.e., the concentration of -SO₃H groups) generally enhances proton conductivity. nih.gov

Therefore, materials incorporating this compound, either as a monomer in a polymer or as a component in a composite material, could exhibit significant proton conductivity. The hydrophilic nature of the hydroxyl and carboxyl groups, in addition to the sulfonic acid group, would likely enhance water uptake, which is crucial for the vehicle mechanism of proton transport, especially at lower temperatures. The solid-state proton conductivity of such materials would be a key parameter in evaluating their suitability for applications in fuel cells and other electrochemical devices.

Materials Science and Polymer Chemistry Applications

Development of Nano-Structured Materials (e.g., Graphene Oxide Derivatives)

There are no research findings that describe the use of 3-Hydroxy-2-sulfobenzoic acid for the development or functionalization of nano-structured materials such as graphene oxide derivatives. Studies on graphene oxide modification typically employ other functionalizing agents.

Studies on Self-Assembly Properties and Material Design

No studies were found that investigate the self-assembly properties of polymers or materials derived from this compound. Consequently, there is no data on its role in material design based on self-assembly principles.

Biological and Biochemical Research Applications Excluding Clinical Trials

Investigations into Enzyme Inhibition Properties (e.g., Acetylcholinesterase)

Acetylcholinesterase (AChE) is an enzyme responsible for the breakdown of the neurotransmitter acetylcholine and is a key target in the treatment of neurodegenerative diseases. researchgate.netwikipedia.org Scientific investigations into the enzyme inhibition properties of various benzoic acid derivatives have been conducted. For instance, a study on acetylcholinesterase inhibition evaluated several benzoic acid derivatives, including 3-Chloro-benzoic acid and an isomer of the subject compound, 2-hydroxy-5-sulfobenzoic acid. researchgate.net Research has also been conducted on the broader class of hydroxybenzoic acids to assess their potential as AChE inhibitors. nih.gov

However, based on the available scientific literature, specific studies investigating the acetylcholinesterase inhibitory properties of 3-Hydroxy-2-sulfobenzoic acid have not been reported. Therefore, its potential as an enzyme inhibitor in this context remains uncharacterized.

Studies on Antimicrobial Activity (in vitro) of the Compound and its Derivatives

The antimicrobial properties of phenolic compounds, including various hydroxybenzoic acids, are a subject of ongoing research due to the rise of antibiotic-resistant microorganisms. ijpbp.com Studies have demonstrated that compounds like 4-hydroxybenzoic acid exhibit antimicrobial activity against various gram-positive and gram-negative bacteria as well as yeast strains. ijpbp.comsemanticscholar.org Research has also extended to derivatives of other substituted benzoic acids, such as 2-chlorobenzoic acid derivatives, to evaluate their potential as antimicrobial agents. nih.govmdpi.com

Despite the investigation into related molecules, there is no specific in vitro research available that details the antimicrobial activity of this compound or its direct derivatives. Its efficacy against bacterial or fungal strains has not been reported in the reviewed literature.

Exploration of Solid-State Forms, including Cocrystals, with Bioactive Compounds

Pharmaceutical cocrystals are multicomponent crystals formed between an active pharmaceutical ingredient (API) and a coformer, which can alter the physicochemical properties of the API, such as solubility and stability. nih.govmdpi.com The formation of cocrystals has been explored for a wide range of compounds, including those with bioactive properties. For example, cocrystals of the drug nicorandil have been successfully formed with various hydroxybenzoic acids, including 3-hydroxybenzoic acid and 2,5-dihydroxybenzoic acid, to improve its stability. nih.gov Similarly, caffeine has been used as a coformer to create cocrystals with 1-hydroxy-2-naphthoic acid and 3-hydroxy-2-naphthoic acid. nih.gov

Currently, there are no specific studies in the available scientific literature that describe the exploration or formation of solid-state forms, including cocrystals, involving this compound with other bioactive compounds.

Metabolic Transformation Pathways (if applicable to the specific compound)

The metabolism of chemical compounds in biological systems is a critical area of biochemical research. Studies have elucidated the metabolic pathways of compounds structurally related to this compound. For instance, it has been noted that 3-hydroxybenzoic acid can be formed from 3-chlorobenzoic acid by Pseudomonas species. wikipedia.org The metabolism of 3-hydroxybutyrate is another area of active research, where it acts as both a metabolite and a signaling molecule. nih.gov Furthermore, the degradation of complex molecules like dibenzothiophene can lead to metabolites such as 3-Hydroxy-2-formylbenzothiophene, whose subsequent metabolic fate has been investigated. nih.gov

The specific metabolic transformation pathways for this compound have not been documented in the reviewed scientific literature. Its absorption, distribution, metabolism, and excretion (ADME) profile remains uncharacterized.

Environmental Aspects and Transformation Pathways

Biodegradation Studies and Microbial Transformation Mechanisms

Microbial degradation of sulfonated aromatics, when it occurs, is typically initiated by specialized microorganisms capable of cleaving the carbon-sulfur bond. This desulfonation is a critical step, often catalyzed by mono- or dioxygenase enzymes. Once the sulfonate group is removed, the resulting hydroxylated benzoic acid can enter more common bacterial catabolic pathways.

For instance, the degradation of other hydroxybenzoic acids is well-documented. koreascience.kr Microorganisms often convert these compounds into dihydroxylated intermediates, such as protocatechuic acid or gentisic acid. koreascience.kr These intermediates are then susceptible to ring cleavage by dioxygenases, leading to the formation of aliphatic compounds that can be further metabolized through central metabolic pathways like the tricarboxylic acid (TCA) cycle, ultimately resulting in carbon dioxide and water. koreascience.kr

It is plausible that the biodegradation of 3-Hydroxy-2-sulfobenzoic acid, if it occurs, would follow a similar pathway:

Desulfonation: Enzymatic removal of the sulfonate group to yield a dihydroxybenzoic acid intermediate.

Ring Hydroxylation: Further hydroxylation of the aromatic ring.

Ring Cleavage: Opening of the aromatic ring by dioxygenase enzymes.

Further Metabolism: Conversion of the resulting aliphatic acids into central metabolites.

The efficiency of this biodegradation would likely depend on the presence of specific microbial consortia adapted to degrading sulfonated aromatic compounds. nih.gov

Table 1: Potential Microbial Transformation Mechanisms for Aromatic Compounds

| Transformation Step | Enzymatic Process | Potential Intermediates | Final Products |

| Desulfonation | Mono-/Dioxygenases | Dihydroxybenzoic acids | Sulfate, Organic acid |

| Ring Cleavage | Dioxygenases | Catechols, Protocatechuates | Aliphatic acids |

| Mineralization | Various metabolic pathways | --- | Carbon dioxide, Water, Biomass |

This table is illustrative and based on the degradation of structurally similar compounds.

Abiotic Degradation Pathways (e.g., Hydrolysis, Photolysis) in Environmental Systems

In addition to biodegradation, abiotic processes can contribute to the transformation of this compound in the environment.

Hydrolysis: The sulfonate group is generally stable to hydrolysis under typical environmental pH and temperature conditions. The carbon-sulfur bond in aromatic sulfonic acids is strong, making hydrolytic cleavage a slow process in the absence of extreme conditions or specific catalysts. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in most environmental systems.

Photolysis: Photochemical degradation, or photolysis, could be a more relevant abiotic transformation pathway. Aromatic compounds can absorb light in the ultraviolet (UV) region of the solar spectrum, which can lead to their degradation. The presence of hydroxyl and carboxyl groups on the benzene (B151609) ring can influence the photosensitivity of the molecule.

Studies on other hydroxybenzoic acids have shown that they can undergo photolysis, leading to the formation of hydroxylating species. rsc.org Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo chemical reactions such as decarboxylation, hydroxylation, or polymerization. Indirect photolysis can also occur, where other substances in the water, known as photosensitizers (like dissolved organic matter), absorb light and produce reactive oxygen species (e.g., hydroxyl radicals) that can then degrade the compound. rsc.org The exact photolytic fate of this compound would depend on factors such as the intensity and wavelength of sunlight, the presence of photosensitizers, and the water chemistry.

Table 2: Potential Abiotic Degradation Pathways

| Degradation Pathway | Description | Significance for this compound |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | Likely to be insignificant under normal environmental conditions due to the stability of the C-S bond. |

| Photolysis | Degradation by light, particularly UV radiation. | Potentially a significant pathway, leading to hydroxylation and ring cleavage, but specific data is lacking. |

This table provides a general assessment based on the chemical structure.

Assessment of Environmental Fate and Persistence

The environmental persistence of a chemical is its ability to remain in a particular environment in an unchanged form. cefic-lri.org The persistence of this compound will be determined by the rates of the biodegradation and abiotic degradation processes discussed above.

Given the general resistance of sulfonated aromatic compounds to rapid biodegradation, it is possible that this compound may exhibit some degree of persistence in the environment, particularly in environments lacking microbial populations adapted to its degradation. core.ac.uk The high water solubility conferred by the sulfonate and carboxyl groups suggests that if released into the environment, it will predominantly partition to the aqueous phase and be transported with water flow. Its potential for bioaccumulation is expected to be low due to this high water solubility and low octanol-water partition coefficient.

Table 3: Summary of Environmental Fate Assessment

| Environmental Aspect | Assessment for this compound | Rationale |

| Persistence | Potentially moderate to high | Sulfonated aromatics are often resistant to biodegradation. |

| Bioaccumulation | Low | High water solubility suggests low partitioning into fatty tissues. |

| Mobility | High in aqueous systems | High water solubility facilitates transport in water. |

| Primary Transformation Pathways | Biodegradation (by adapted microbes), Photolysis | Based on the behavior of structurally similar compounds. |

This assessment is predictive and based on the properties of related chemical classes.

Conclusion and Future Research Directions

Summary of Current Research Landscape

A thorough review of publicly available scientific literature reveals a conspicuous absence of dedicated research focused on 3-Hydroxy-2-sulfobenzoic acid. Unlike its isomers, which have established roles in analytics, synthesis, and materials science, there are no significant studies detailing the synthesis, characterization, or application of the 3-hydroxy-2-sulfo isomer.

Research on related compounds provides a contextual framework. For instance, the synthesis of hydroxybenzoic acids often involves processes like the alkali fusion of sulfobenzoic acids. wikipedia.org The preparation of 3-hydroxybenzoic acid from 3-sulfobenzoic acid is a known method, suggesting that sulfonation of 3-hydroxybenzoic acid or hydroxylation of 2-sulfobenzoic acid could be plausible, though undocumented, synthetic routes. wikipedia.orgchemicalbook.com However, electrophilic substitution on 3-hydroxybenzoic acid, such as sulfonation, typically occurs at positions ortho or para to the hydroxyl group, which would favor the formation of 3-hydroxy-4-sulfobenzoic acid or 3-hydroxy-6-sulfobenzoic acid rather than the 2-sulfo isomer. chemicalbook.com This regiochemical challenge may contribute to the compound's obscurity.

While derivatives of other hydroxybenzoic acid isomers have been explored for various biological activities, including antimicrobial and antioxidant properties, no such data exists for this compound. globalresearchonline.netnih.gov The current research landscape is therefore defined not by what is known, but by a near-complete lack of specific data.

Identification of Knowledge Gaps and Emerging Research Avenues

The absence of foundational research on this compound constitutes a significant knowledge gap. Virtually every aspect of its chemical and physical identity requires investigation. These gaps represent clear opportunities for fundamental chemical research. An initial focus would be on establishing reliable synthetic and purification protocols, which would then enable a systematic study of its properties.

The following table outlines the primary areas where research is needed:

| Area of Research | Specific Unanswered Questions and Research Avenues |

|---|---|

| Synthesis and Purification | What is the most efficient and regioselective method for synthesis? (e.g., direct sulfonation of 3-hydroxybenzoic acid, alternative routes). What are effective methods for purification and isolation to achieve high purity? |